3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine
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Overview
Description
3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine is a chemical compound with the molecular formula C5H5F3N4O2 It is characterized by the presence of a nitro group, a trifluoroethyl group, and a pyrazol-3-amine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine typically involves the nitration of 2-(2,2,2-trifluoroethyl)pyrazol-3-amine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and reaction control is essential to maintain safety and efficiency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophiles.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 2-(2,2,2-trifluoroethyl)pyrazol-3-amine.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the trifluoroethyl group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate biological pathways and lead to specific effects.
Comparison with Similar Compounds
Similar Compounds
5-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine: Lacks the nitro group, resulting in different chemical reactivity and applications.
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Contains multiple nitro groups, leading to higher energetic properties.
Uniqueness
3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine is unique due to the presence of both a nitro group and a trifluoroethyl group, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
5-nitro-2-(2,2,2-trifluoroethyl)pyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N4O2/c6-5(7,8)2-11-3(9)1-4(10-11)12(13)14/h1H,2,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYXYDGLJHQEJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1[N+](=O)[O-])CC(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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